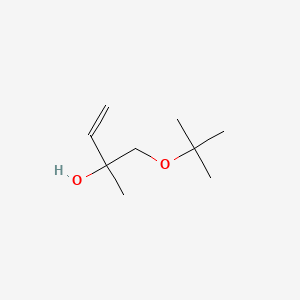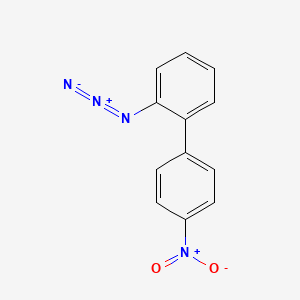
Pachygenin-3-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pachygenin-3-acetate is a chemical compound that belongs to the class of acetate esters. It is derived from pachygenin, a naturally occurring compound found in certain plants. The acetate group is introduced to enhance the compound’s stability and solubility, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pachygenin-3-acetate typically involves the esterification of pachygenin with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate ester.
-
Esterification with Acetic Anhydride
Reactants: Pachygenin, Acetic Anhydride
Catalyst: Pyridine
Conditions: Reflux for 4-6 hours
Yield: High
-
Esterification with Acetyl Chloride
Reactants: Pachygenin, Acetyl Chloride
Catalyst: Sulfuric Acid
Conditions: Reflux for 2-4 hours
Yield: Moderate to High
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and catalysts into a reactor, where the reaction takes place under controlled temperature and pressure.
化学反应分析
Types of Reactions
Pachygenin-3-acetate undergoes various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: Acidic or basic medium, room temperature to reflux
-
Reduction
Reagents: Lithium aluminum hydride, Sodium borohydride
Conditions: Anhydrous conditions, room temperature to reflux
-
Substitution
Reagents: Halides (e.g., HCl, HBr), Amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated or aminated derivatives
科学研究应用
Pachygenin-3-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in cell culture studies to understand its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals. Its stability and solubility make it a valuable compound in various industrial processes.
作用机制
The mechanism of action of pachygenin-3-acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.
Cellular Signaling: Modulates various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation.
相似化合物的比较
Pachygenin-3-acetate can be compared with other similar compounds, such as:
Pachygenin: The parent compound, which lacks the acetate group. This compound is more stable and soluble compared to pachygenin.
Indole-3-acetate: Another acetate ester with similar biological activities. this compound has unique structural features that may confer different biological properties.
Apigenin-3-acetate: A structurally related compound with similar anti-inflammatory and antioxidant activities. This compound may have distinct advantages in terms of stability and solubility.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique properties, including stability and solubility, make it a valuable tool for studying chemical reactions, biological processes, and therapeutic applications. Further research is needed to fully explore its potential and uncover new applications for this promising compound.
属性
CAS 编号 |
15571-07-0 |
|---|---|
分子式 |
C25H32O6 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
[(3S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H32O6/c1-15(27)31-18-5-9-24(14-26)17(12-18)3-4-21-20(24)6-8-23(2)19(7-10-25(21,23)29)16-11-22(28)30-13-16/h3,11,14,18-21,29H,4-10,12-13H2,1-2H3/t18-,19+,20-,21+,23+,24+,25-/m0/s1 |
InChI 键 |
YXVAJWQGXKVWEN-PNALVPCQSA-N |
手性 SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC=C2C1)O)C5=CC(=O)OC5)C)C=O |
规范 SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CC=C2C1)O)C5=CC(=O)OC5)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


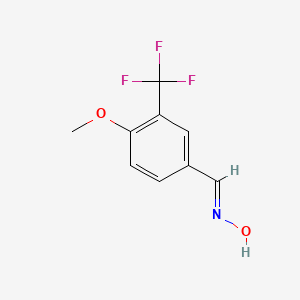
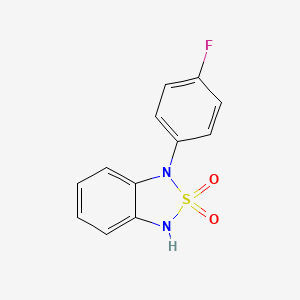
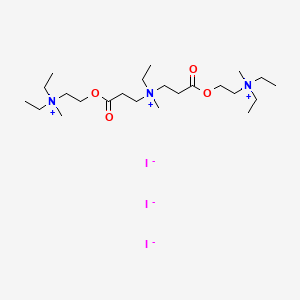
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)


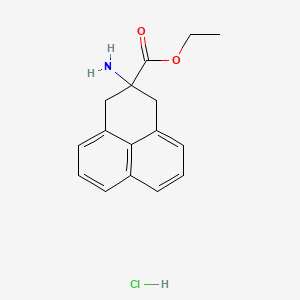
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
